Cas no 2229129-72-8 (2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid)

2-(4-Bromo-5-methoxythiophen-2-yl)butanoic acid is a brominated thiophene derivative featuring a methoxy substituent and a butanoic acid side chain. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The bromine atom at the 4-position enhances reactivity for further functionalization, while the methoxy group contributes to electronic modulation of the thiophene ring. The butanoic acid moiety provides a handle for conjugation or derivatization, making it useful in medicinal chemistry for scaffold modification. Its well-defined structure and synthetic accessibility make it valuable for research applications requiring precise molecular design.
2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid structure
2229129-72-8 structure
Product Name:2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid
CAS No:2229129-72-8
MF:C9H11BrO3S
MW:279.150840997696
CID:6005032
PubChem ID:165712557
Update Time:2025-09-20

2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid
    • 2229129-72-8
    • EN300-1917589
    • Inchi: 1S/C9H11BrO3S/c1-3-5(8(11)12)7-4-6(10)9(13-2)14-7/h4-5H,3H2,1-2H3,(H,11,12)
    • InChI Key: XCLAXGGHHRPVPT-UHFFFAOYSA-N
    • SMILES: BrC1=C(OC)SC(=C1)C(C(=O)O)CC

Computed Properties

  • Exact Mass: 277.96123g/mol
  • Monoisotopic Mass: 277.96123g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 74.8Ų

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Additional information on 2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid

Comprehensive Overview of 2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid (CAS No. 2229129-72-8)

2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid (CAS No. 2229129-72-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique thiophene ring structure substituted with bromo and methoxy groups, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C9H11BrO3S, highlights its potential for diverse applications, particularly in drug discovery and material science.

The growing interest in 2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid is driven by its role in the development of novel therapeutic agents. Researchers are increasingly exploring its utility in designing small-molecule inhibitors and biologically active compounds. The presence of the bromo substituent enhances its reactivity, making it a valuable building block for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in modern drug development.

In the context of green chemistry and sustainable synthesis, 2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid has been investigated for its potential in eco-friendly catalytic processes. The compound's stability under mild reaction conditions aligns with the global push toward reducing hazardous waste in chemical manufacturing. This aspect is particularly relevant to industries seeking cost-effective and environmentally benign synthetic routes.

Another area of interest is the compound's application in material science. The thiophene moiety is known for its electron-rich properties, which are exploited in the design of organic semiconductors and conductive polymers. With the rise of flexible electronics and optoelectronic devices, researchers are examining derivatives of this compound for their potential in next-generation materials. Its structural features make it a candidate for photovoltaic applications, contributing to advancements in renewable energy technologies.

From a commercial perspective, the demand for 2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid is expected to grow, driven by its multifaceted applications. Suppliers and manufacturers are focusing on high-purity synthesis to meet the stringent requirements of pharmaceutical and material science industries. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to ensure the compound's quality and consistency, addressing the need for reliable chemical intermediates in research and production.

In summary, 2-(4-bromo-5-methoxythiophen-2-yl)butanoic acid (CAS No. 2229129-72-8) represents a critical component in modern chemistry, bridging the gap between academic research and industrial applications. Its relevance to drug discovery, sustainable synthesis, and advanced materials underscores its importance in addressing contemporary scientific and technological challenges. As research continues to unveil its potential, this compound is poised to play a pivotal role in shaping the future of chemical innovation.

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